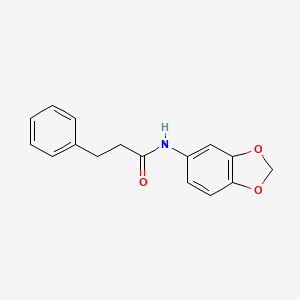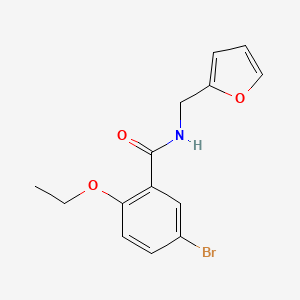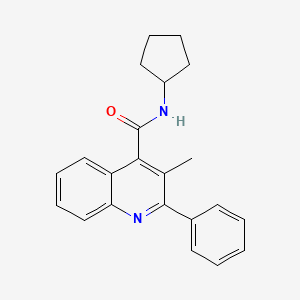
N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide selectively inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the inhibition of CK2-mediated phosphorylation of target proteins, leading to various cellular effects, including cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its therapeutic applications, this compound has been shown to have various biochemical and physiological effects. It has been shown to induce autophagy, a cellular process that plays a role in the maintenance of cellular homeostasis. This compound has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and Wnt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide is its high selectivity for CK2, which minimizes off-target effects. It is also a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one of the limitations of this compound is its relatively low potency, which may require higher concentrations for effective inhibition of CK2 activity.
Direcciones Futuras
For the study of N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide include the development of more potent inhibitors and investigation of its role in other diseases.
Métodos De Síntesis
The synthesis of N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide involves several steps, including the reaction of cyclopentanone with ethyl 2-phenylacetoacetate to form the corresponding cyclopentanone derivative. This derivative is then reacted with 3-methylquinoline-4-carboxylic acid to obtain the final product, this compound. The synthesis process was optimized to achieve high yield and purity of the compound.
Aplicaciones Científicas De Investigación
N-cyclopentyl-3-methyl-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. In cancer, CK2 is overexpressed and contributes to tumor growth, making it an attractive target for cancer therapy. This compound has been shown to inhibit CK2 activity and induce cell death in cancer cells. In neurodegenerative diseases, CK2 is involved in the regulation of tau protein, which is a key player in the development of Alzheimer's disease. This compound has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In viral infections, CK2 is involved in the replication of certain viruses, such as hepatitis C virus. This compound has been shown to inhibit viral replication and reduce viral load in infected cells.
Propiedades
IUPAC Name |
N-cyclopentyl-3-methyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-15-20(22(25)23-17-11-5-6-12-17)18-13-7-8-14-19(18)24-21(15)16-9-3-2-4-10-16/h2-4,7-10,13-14,17H,5-6,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNNWRUQGSTLRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)NC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)
![2-(5-formyl-2-furyl)imidazo[2,1-a]isoquinoline-3-carbaldehyde](/img/structure/B5811470.png)
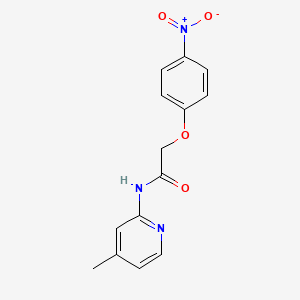
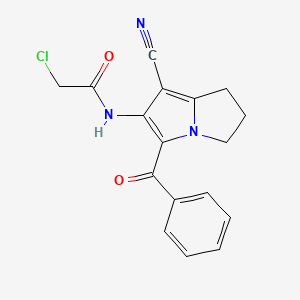
![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
![7-[(2,6-difluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5811515.png)
![4-ethyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5811516.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)
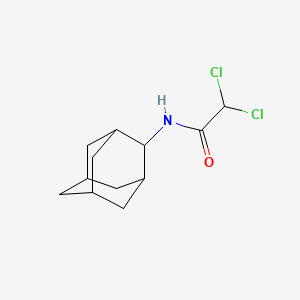
![2-(2-furoyl)-3H-benzo[f]chromen-3-one](/img/structure/B5811539.png)
